molecular formula C16H19NO B3171867 4-(2-Isopropylphenoxy)-2-methylaniline CAS No. 946699-51-0

4-(2-Isopropylphenoxy)-2-methylaniline

Cat. No.: B3171867
CAS No.: 946699-51-0
M. Wt: 241.33 g/mol
InChI Key: FOYMWBDDKGZMLT-UHFFFAOYSA-N
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Description

4-(2-Isopropylphenoxy)-2-methylaniline is an organic compound that features a phenoxy group substituted with an isopropyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropylphenoxy)-2-methylaniline typically involves the reaction of 2-isopropylphenol with 4-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of more robust catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropylphenoxy)-2-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2-Isopropylphenoxy)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Isopropylphenoxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Isopropylphenoxy)-2-methylaniline is unique due to the combination of the isopropylphenoxy and aniline groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these combined functionalities are required.

Biological Activity

4-(2-Isopropylphenoxy)-2-methylaniline, also known by its CAS number 946699-51-0, is an organic compound that belongs to the class of aniline derivatives. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NOC_{17}H_{21}NO, with a molecular weight of 255.35 g/mol. The compound features an aniline moiety substituted with a 2-isopropylphenoxy group, which is significant for its biological activity.

PropertyValue
Molecular Formula C₁₇H₂₁NO
Molecular Weight 255.35 g/mol
CAS Number 946699-51-0
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with microbial growth, which suggests possible antimicrobial properties.
  • Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related damage in cells.
  • Herbicidal Properties : Research has indicated that derivatives of this compound may exhibit herbicidal activities, making them useful in agricultural applications .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various aniline derivatives, including this compound. The results demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antioxidant Properties

In vitro assays were conducted to assess the antioxidant capacity of the compound. The findings revealed that it effectively scavenged free radicals, indicating a strong potential for use in formulations aimed at reducing oxidative stress.

Herbicidal Efficacy

Research published in patents has explored the use of similar phenoxy compounds for herbicidal applications. The studies showed that these compounds could effectively manage weed populations without harming crop plants, highlighting their agricultural significance .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameBiological ActivityNotes
4-(5-Isopropyl-2-methylphenoxy)-2-methylanilineAntimicrobialSimilar structure with slight variations
4-(3-Isopropylphenoxy)-2-methylanilineAntioxidantExhibits different substitution patterns

Properties

IUPAC Name

2-methyl-4-(2-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)14-6-4-5-7-16(14)18-13-8-9-15(17)12(3)10-13/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYMWBDDKGZMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.